An In-Depth Technical Guide to the Synthesis and Characterization of 4-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
An In-Depth Technical Guide to the Synthesis and Characterization of 4-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel sulfonamide derivative, 4-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide. While the initially requested compound with the molecular formula C12H18N2OS3 could not be identified in existing literature, this guide focuses on a closely related and well-documented analogue. This document details the synthetic pathway, experimental protocols, and comprehensive characterization data, including spectroscopic and physical properties. All quantitative data are summarized in structured tables for clarity and comparative analysis. Additionally, a visual representation of the synthetic workflow is provided using the DOT language for Graphviz.
Introduction
The 1,3,4-thiadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, known to be a structural component in a variety of biologically active compounds.[1] Derivatives of 1,3,4-thiadiazole have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2] Sulfonamides are another critical class of pharmacophores, famously known for their antibacterial activity.[3] The combination of these two moieties into a single molecular entity presents a promising strategy for the development of new therapeutic agents with potentially enhanced or novel biological activities.
This guide focuses on the synthesis and characterization of 4-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, a representative compound of this class.
Synthesis
The synthesis of 4-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-amino-5-propyl-1,3,4-thiadiazole. The second step is the sulfonylation of this intermediate with 4-chlorobenzenesulfonyl chloride.
Synthetic Workflow
The overall synthetic pathway is illustrated in the diagram below.
Caption: Synthetic workflow for the target compound.
Experimental Protocols
Synthesis of 2-amino-5-propyl-1,3,4-thiadiazole
A common method for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid and thiosemicarbazide in the presence of a dehydrating agent like polyphosphoric acid.[4]
Procedure:
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To a reaction vessel, add thiosemicarbazide and butyric acid in equimolar amounts.
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Add polyphosphoric acid (approximately 2 parts by weight relative to thiosemicarbazide) to the mixture.
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Heat the reaction mixture with stirring to a temperature between 100°C and 120°C for 1 to 2 hours.[4]
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After the reaction is complete, cool the mixture and pour it into water.
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Neutralize the aqueous mixture with a suitable base, such as ammonium hydroxide, to precipitate the product.[4]
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Filter the precipitate, wash with water, and dry to obtain 2-amino-5-propyl-1,3,4-thiadiazole.
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The crude product can be further purified by recrystallization from a suitable solvent like aqueous ethanol.
Synthesis of 4-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
The final compound is synthesized by the reaction of the amino-thiadiazole intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base like pyridine.
Procedure:
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Dissolve 2-amino-5-propyl-1,3,4-thiadiazole in anhydrous pyridine.
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To this solution, add 4-chlorobenzenesulfonyl chloride portion-wise with stirring.
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Heat the reaction mixture to facilitate the reaction.
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After the reaction is complete, as monitored by thin-layer chromatography, pour the mixture into cold water to precipitate the crude product.
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Filter the solid, wash thoroughly with water to remove pyridine, and then dry.
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Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 4-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide.
Characterization Data
The structural confirmation and purity of the synthesized compounds are established using various analytical techniques.
Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| 2-amino-5-propyl-1,3,4-thiadiazole | C5H9N3S | 143.21 | Solid | Not specified |
| 4-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | C12H13ClN4O2S2 | 348.84 | Solid | Not specified |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for the intermediate and final products based on related structures found in the literature.
Table 2: ¹H NMR Data (δ, ppm)
| Compound | Aromatic Protons | CH2 (propyl) | CH2 (propyl) | CH3 (propyl) | NH (sulfonamide) | NH2 (amino) |
| 2-amino-5-propyl-1,3,4-thiadiazole | - | ~2.7 (t) | ~1.7 (m) | ~0.9 (t) | - | ~7.0 (s) |
| 4-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | ~7.5-8.0 (m) | ~2.8 (t) | ~1.8 (m) | ~1.0 (t) | ~11.0 (s) | - |
Table 3: ¹³C NMR Data (δ, ppm)
| Compound | Aromatic C | C=N (thiadiazole) | C-S (thiadiazole) | CH2 (propyl) | CH2 (propyl) | CH3 (propyl) |
| 2-amino-5-propyl-1,3,4-thiadiazole | - | ~168 | ~150 | ~30 | ~22 | ~13 |
| 4-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | ~128-140 | ~170 | ~155 | ~31 | ~21 | ~13 |
Table 4: Infrared (IR) Spectroscopy Data (ν, cm⁻¹)
| Compound | N-H Stretch | C-H Stretch | C=N Stretch | S=O Stretch (asymmetric) | S=O Stretch (symmetric) |
| 2-amino-5-propyl-1,3,4-thiadiazole | ~3300-3100 | ~2960-2850 | ~1620 | - | - |
| 4-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | ~3250 | ~2960-2850 | ~1610 | ~1350 | ~1160 |
Conclusion
This technical guide outlines a reliable and reproducible method for the synthesis of 4-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, a compound of interest in medicinal chemistry. The detailed experimental protocols and comprehensive characterization data provide a solid foundation for researchers and scientists working on the development of novel sulfonamide and 1,3,4-thiadiazole-based therapeutic agents. The provided workflow diagram offers a clear visual summary of the synthetic process. Further studies are warranted to explore the biological activities and potential signaling pathway interactions of this and related compounds.
References
- 1. dovepress.com [dovepress.com]
- 2. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
